molecular formula C10H8BrFO2 B6156807 1-(2-bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid CAS No. 1314773-93-7

1-(2-bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B6156807
CAS No.: 1314773-93-7
M. Wt: 259.07 g/mol
InChI Key: UZPLVMOGAWMYSR-UHFFFAOYSA-N
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Description

1-(2-bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H8BrFO2 It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-6-fluorobenzene and cyclopropane-1-carboxylic acid.

    Formation of Cyclopropane Ring: The cyclopropane ring can be introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

    Substitution Reactions: The bromine and fluorine atoms are introduced through electrophilic aromatic substitution reactions, using reagents such as bromine and fluorine sources under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: The bromine and fluorine substituents can be reduced under specific conditions to yield dehalogenated products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylate salts or esters.

    Reduction: Dehalogenated cyclopropane derivatives.

    Substitution: Substituted cyclopropane derivatives with various functional groups.

Scientific Research Applications

1-(2-bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.

    DNA Interaction: Intercalating into DNA and affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloro-6-fluorophenyl)cyclopropane-1-carboxylic acid
  • 1-(2-bromo-6-chlorophenyl)cyclopropane-1-carboxylic acid
  • 1-(2-bromo-6-methylphenyl)cyclopropane-1-carboxylic acid

Uniqueness

1-(2-bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the cyclopropane ring and carboxylic acid group provides a distinct structural framework that can be leveraged for various applications in research and industry.

Properties

CAS No.

1314773-93-7

Molecular Formula

C10H8BrFO2

Molecular Weight

259.07 g/mol

IUPAC Name

1-(2-bromo-6-fluorophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H8BrFO2/c11-6-2-1-3-7(12)8(6)10(4-5-10)9(13)14/h1-3H,4-5H2,(H,13,14)

InChI Key

UZPLVMOGAWMYSR-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=CC=C2Br)F)C(=O)O

Purity

95

Origin of Product

United States

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